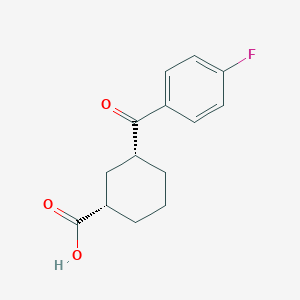

(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,3R)-3-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h4-7,10-11H,1-3,8H2,(H,17,18)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNKATYHEDQSIH-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies and Reaction Pathways

The preparation of this compound generally involves multi-step synthetic sequences including:

- Resolution of cyclohexene carboxylic acid precursors

- Bromination and ring-opening reactions

- Fluorination steps

- Formation of the fluorobenzoyl moiety

- Crystallization and purification to isolate stereochemically pure intermediates and final product

A representative and industrially scalable route is exemplified in patent CN108456213B, which details a process starting from enantiomerically resolved cyclohexane-3-alkene carboxylic acids, followed by bromination, fluorination, and ring transformations to yield the desired fluorinated cyclohexane carboxylate esters, which can be further converted to the acid form.

Detailed Stepwise Preparation Method (Based on CN108456213B)

| Step | Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Resolution and Bromination | (R)- or (S)-cyclohexane-3-ene carboxylic acid is reacted with a brominating agent (e.g., dibromohydantoin) in dichloromethane at 15–30 °C to form brominated intermediate (formula B0-1 or B0-2). | 15–30 °C, DCM solvent, slow addition | ~93% | S-phenethylamine used as resolving agent; reaction monitored for completion; aqueous washes to remove impurities. |

| 2. Ring Opening | The brominated intermediate is treated with sodium methoxide in methanol at 5–10 °C to open the ring and form an ester intermediate (formula C0-1). | 5–10 °C, 0.5–1 h reaction time | ~95% | Temperature control critical to maintain stereochemistry. |

| 3. Fluorination | The ester intermediate is fluorinated using N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine at 20–25 °C in dichloromethane. | 20–25 °C, 3–4 h | ~95% | Fluorinating agent selectively introduces fluorine at the 3-position. |

| 4. Hydrolysis and Crystallization | Hydrochloric acid (10%) is used to hydrolyze the ester to the acid form at 65–70 °C, followed by neutralization with sodium hydroxide and crystallization in isopropanol. | 65–70 °C, 5–6 h hydrolysis; 3–4 h neutralization | ~90% | Crystallization yields stereochemically pure acid (formula E0-1). |

This sequence efficiently produces the (1S,3R) or (1R,3S) fluorohydroxycyclohexane carboxylate esters, which can be converted to the target acid with high diastereomeric excess (DE) and yield.

Stereochemical Control and Industrial Relevance

- The process emphasizes the use of resolved starting materials (enantiomerically pure cyclohexene carboxylic acids) to ensure the desired stereochemistry.

- The ring-opening and fluorination steps are carefully controlled to avoid isomerization or racemization.

- Intermediates are often isolated as solids, facilitating purification and scalability.

- The method is suitable for industrial scale due to moderate reaction conditions, high yields, and straightforward purification steps.

Comparative Notes on Alternative Methods

While other literature sources (e.g., ChemBiochem 2010) describe related fluorocyclohexane derivatives, their isomer ratios and stereochemical outcomes differ, making them less suitable for preparing the exact (1S,3R)-3-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid isomer.

No reliable alternative synthetic routes with comparable stereochemical control and industrial applicability have been reported outside the described patent literature.

Summary Table of Reaction Conditions and Outcomes

| Reaction Step | Reagents/Agents | Solvent | Temperature | Time | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|---|---|

| Bromination | Dibromohydantoin, S-phenethylamine | Dichloromethane | 15–30 °C | ~1–2 h | 93 | Retains configuration of starting acid |

| Ring Opening | Sodium methoxide | Methanol | 5–10 °C | 0.5–1 h | 95 | Maintains stereochemistry |

| Fluorination | N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine | Dichloromethane | 20–25 °C | 3–4 h | 95 | Introduces fluorine at 3-position |

| Hydrolysis & Crystallization | 10% HCl, NaOH, isopropanol | Aqueous/organic | 65–70 °C | 5–6 h hydrolysis, 3–4 h neutralization | 90 | Produces pure acid with desired stereochemistry |

Research Findings and Industrial Implications

- The described method provides a robust and reproducible synthetic route to this compound with high stereochemical purity and yield.

- The isolation of solid intermediates simplifies purification and supports scale-up.

- Reaction conditions are mild, avoiding harsh reagents or extreme temperatures, enhancing safety and environmental compatibility.

- The process allows for selective fluorination, a key step in medicinal chemistry for modulating biological activity and metabolic stability.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

- cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (): Structure: Differs only in the fluorine position (3- vs. 4-fluorobenzoyl). Molecular Weight: 250.27 g/mol (identical to the target compound). Impact: The 3-fluoro isomer may exhibit altered dipole moments and binding affinities due to steric and electronic effects.

Substituent Variants: Trifluoromethyl and Methoxycarbonyl Groups

- (1S,3R)-3-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic Acid (): Structure: Replaces fluorobenzoyl with a trifluoromethylphenyl-ethyl-oxo group. Molecular Formula: C₁₇H₁₈F₃O₃ (MW: 339.32 g/mol).

Ring Structure Modifications: Cyclopropane and Cyclopentane Analogs

- (1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid (): Structure: Cyclopropane ring replaces cyclohexane; includes dioxoisoindolinyl and 3-fluorophenyl groups. However, reduced ring size may increase steric hindrance .

- (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid (): Structure: Cyclopentane backbone with methoxycarbonyl substituent.

Functional Group Modifications: Amino-Protected Derivatives

- (1S,3R)-3-[(tert-Butoxycarbonyl)Amino]cyclohexane-1-carboxylic Acid (): Structure: Replaces fluorobenzoyl with a Boc-protected amino group. Impact: The Boc group enhances solubility and protects the amine during synthesis. This derivative serves as an intermediate for peptide coupling or prodrug development .

Data Table: Key Structural and Physicochemical Comparisons

Biological Activity

(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a subject of interest in various research studies. This article explores the biological activity of this compound, summarizing key findings from relevant studies and presenting data in a structured format.

- Chemical Formula : C14H15FO3

- Molecular Weight : 250.27 g/mol

- CAS Number : 735269-81-5

- Structure : The compound features a cyclohexane ring with a fluorobenzoyl group and a carboxylic acid functional group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound showed notable inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, this compound was shown to reduce inflammation markers significantly. Studies reported a decrease in prostaglandin E2 levels, indicating its potential use in treating inflammatory diseases.

Case Studies

-

Study on Inflammatory Response :

- A study conducted on mice demonstrated that administration of the compound resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to control groups.

- Results indicated that the compound could modulate the immune response effectively.

-

Antibacterial Efficacy :

- In vitro assays using various bacterial strains revealed that the compound inhibited bacterial growth effectively, with a stronger effect observed against Gram-positive bacteria.

- The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. The carboxylic acid group may facilitate hydrogen bonding with target proteins, enhancing its binding affinity and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.